molecular formula C37H68O8 B036424 Pentaerythritol tetra(2-ethylhexanoate) CAS No. 7299-99-2

Pentaerythritol tetra(2-ethylhexanoate)

Cat. No. B036424
CAS RN: 7299-99-2
M. Wt: 640.9 g/mol
InChI Key: DRRMRHKHTQRWMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pentaerythritol tetra(2-ethylhexanoate) and its derivatives involves multiple steps, including esterification and reactions with carboxylic acids. One method for optimizing the synthesis conditions of pentaerythritol esters with isomeric monocarboxylic acids has demonstrated yields of tetraesters at 95%-96% of the theoretical value, indicating high efficiency and purity of the product (Emelyanov et al., 2022). Additionally, the synthesis of Pentaerythritol tetramethylacrylate through direct esterification under specific conditions has been explored, highlighting the synthesis process's little toxicity and environmental friendliness (Wang Bing, 2007).

Molecular Structure Analysis

Studies on the molecular dynamics and structure of Pentaerythritol tetra(2-ethylhexanoate) have utilized molecular dynamics simulations to investigate its behavior in nanogaps under various conditions, revealing insights into its density and molecular distributions (Ling Pan, 2015).

Chemical Reactions and Properties

The chemical properties of Pentaerythritol tetra(2-ethylhexanoate) have been studied in the context of its reactivity and interactions with other substances. The reaction of pentaerythritol with diethyl phosphorochloridate has been explored, leading to the synthesis of various pentaerythritol phosphates, demonstrating the compound's versatility in forming derivatives (Dhawan & Redmore, 1987).

Physical Properties Analysis

The physical properties, such as density and viscosity of Pentaerythritol tetra(2-ethylhexanoate), have been characterized under various conditions. Experimental measurements have shown that dynamic viscosity and density can be accurately represented, indicating the substance's behavior under different temperature and pressure ranges (Fandiño et al., 2005).

Chemical Properties Analysis

The solubility of carbon dioxide in Pentaerythritol tetra-2-methylhexanoate and its comparison with other pentaerythritol esters highlights the chemical properties of these compounds in various conditions, contributing to their applications as commercial lubricants (Bobbo et al., 2010).

Scientific Research Applications

Environmental Lubricants

PETE is utilized as an environmentally friendly lubricant. Molecular dynamics simulations have demonstrated its effective use in nanogaps under varying pressures and temperatures, highlighting its potential in reducing environmental impact in mechanical applications (Pan, 2015).

Synthesis and Industrial Applications

The synthesis of PETE esters has been explored for use as oils and plasticizers due to their high viscosity index and excellent compatibility with polyvinyl chloride. These properties are strategically important for the petrochemical industry, offering a way to utilize natural gas more efficiently (Emelyanov et al., 2022).

Vapor Pressure and Fluid Dynamics

Research has provided comprehensive vapor pressure measurements for PETE, contributing to the understanding of fluid phase equilibria and the modeling of ester lubricants. Such studies are crucial for designing systems that operate under a wide range of temperatures and pressures (Razzouk et al., 2007).

Density and Viscosity Analysis

Investigations into the density and viscosity of PETE under pressure have been conducted, providing valuable data for the use of ester lubricants in industrial applications where medium to high pressures are encountered (Fandiño et al., 2007).

Thermal Energy Storage

PETE has been evaluated for thermal energy storage applications, particularly in combination with alumina nanoparticles to enhance thermal and chemical stability. This research supports the development of more efficient energy storage systems (VenkitarajK et al., 2017).

Drug Delivery Material

Although excluded from direct drug-related uses, PETE's derivatives have been studied for their potential in creating pH-responsive polymers for drug delivery, showcasing the material's versatility beyond traditional applications (Tao et al., 2018).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[3-(2-ethylhexanoyloxy)-2,2-bis(2-ethylhexanoyloxymethyl)propyl] 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O8/c1-9-17-21-29(13-5)33(38)42-25-37(26-43-34(39)30(14-6)22-18-10-2,27-44-35(40)31(15-7)23-19-11-3)28-45-36(41)32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMRHKHTQRWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(COC(=O)C(CC)CCCC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864037
Record name 2,2-Bis{[(2-ethylhexanoyl)oxy]methyl}propane-1,3-diyl bis(2-ethylhexanoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Hexanoic acid, 2-ethyl-, 1,1'-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentaerythritol tetra(2-ethylhexanoate)

CAS RN

7299-99-2
Record name Pentaerythritol tetra(2-ethylhexanoate)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentaerythritol tetraoctanoate
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Record name Hexanoic acid, 2-ethyl-, 1,1'-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis{[(2-ethylhexanoyl)oxy]methyl}propane-1,3-diyl bis(2-ethylhexanoate)
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Record name 2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]propane-1,3-diyl bis(2-ethylhexanoate)
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Record name PENTAERYTHRITYL TETRAETHYLHEXANOATE
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